An In-Depth Technical Guide to 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine (CAS 6626-40-0)
An In-Depth Technical Guide to 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine (CAS 6626-40-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Pivotal Scaffold in Medicinal Chemistry
7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine, identified by CAS number 6626-40-0, is a heterocyclic compound of significant interest in the field of medicinal chemistry. While not an end-product therapeutic itself, its rigid, planar structure and strategically positioned reactive sites make it a crucial intermediate in the synthesis of potent bioactive molecules. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its established and potential applications, with a focus on the underlying chemical principles and experimental considerations that are paramount for researchers in drug discovery and development.
Physicochemical Characteristics: A Foundation for Application
The unique arrangement of chloro, methoxy, and nitrogen functionalities on the fused benzo-naphthyridine core dictates the compound's reactivity and physical properties. Understanding these characteristics is fundamental to its effective use in synthetic and biological contexts.
| Property | Value | Source(s) |
| CAS Number | 6626-40-0 | [1][2] |
| Molecular Formula | C₁₃H₈Cl₂N₂O | [1][3] |
| Molecular Weight | 279.12 g/mol | [3][4] |
| Appearance | Gray to green colored powder or pale yellow solid | [5] |
| Melting Point | 186-187 °C | [1] |
| Boiling Point | 434 °C at 760 mmHg | [1] |
| Density | 1.453 g/cm³ | [1] |
| Solubility | Insoluble in water and methanol; Sparingly soluble in chloroform, DMSO (heated), and methanol (heated) | [1] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C in a tightly closed, light-resistant container. | [1] |
Synthesis and Manufacturing: A Step-by-Step Protocol
The primary route to 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine involves the cyclization of 4-chloro-2-(6-methoxy-pyridin-3-yl-amino)-benzoic acid.[4] This intramolecular condensation is a critical step that forms the core naphthyridine structure.
Causality Behind the Synthetic Strategy:
The choice of phosphoryl chloride (POCl₃) as the cyclizing and chlorinating agent is deliberate.[6] It serves a dual purpose: first, as a dehydrating agent to facilitate the ring closure, and second, as a source of chlorine to install the chloro group at the 10-position, which is activated for subsequent nucleophilic substitution. The reaction temperature is a critical parameter to control, as prolonged heating can lead to the formation of an undesired trichlorinated byproduct where the methoxy group at the 2-position is also replaced by a chlorine atom.
Experimental Protocol: Synthesis of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
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Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place anhydrous 4-chloro-2-(6-methoxy-3-pyridylamino)benzoic acid.
-
Add freshly distilled phosphoryl chloride (POCl₃) in a weight/volume ratio of approximately 1:5 to 1:10 (g/mL) to the flask.[6]
-
Add a catalytic amount of dry N,N-dimethylformamide (DMF) to the mixture.
-
-
Step 2: Cyclization and Chlorination
-
Heat the reaction mixture to a temperature of 90-105°C with continuous stirring.[6]
-
Maintain this temperature for approximately 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Step 3: Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess phosphoryl chloride.
-
Neutralize the acidic solution with a suitable base, such as a dilute sodium hydroxide solution, until a pH of 9-10 is reached.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
-
Step 4: Purification
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of chloroform and hexane, to yield the final product as a solid.
-
Caption: Synthetic workflow for 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine.
Applications in Research and Drug Development
The primary and most well-documented application of this compound is as a pivotal intermediate in the synthesis of the antimalarial drug, pyronaridine.[4][7]
Key Intermediate in Pyronaridine Synthesis
Pyronaridine is a potent schizonticide effective against chloroquine-resistant strains of Plasmodium falciparum.[8][9] The synthesis of pyronaridine from 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine involves a selective nucleophilic aromatic substitution (SNAr) at the more activated 10-position.
The electron-deficient nature of the benzo[b]-1,5-naphthyridine core, further enhanced by the two chlorine atoms, facilitates this substitution. The chlorine at the 10-position is more susceptible to nucleophilic attack than the one at the 7-position. This regioselectivity is crucial for the successful synthesis of the pyronaridine scaffold.
Caption: Key synthetic step in the production of Pyronaridine.
Potential as a Scaffold for Anticancer and Antimicrobial Agents
Beyond its role in antimalarial synthesis, the benzo[b]-1,5-naphthyridine scaffold is being explored for other therapeutic applications. Research suggests that 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine and its derivatives may possess intrinsic biological activity.
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Anticancer Activity: Studies have indicated that this compound exhibits cytotoxic effects against several human cancer cell lines, including leukemia (HL-60) and cervical cancer (HeLa) cells.[4] The proposed mechanism of action is its ability to intercalate into DNA, thereby disrupting DNA replication and leading to cancer cell death.[4]
-
Antimicrobial Properties: The compound has also shown significant antimicrobial activity, particularly against Gram-positive bacteria.[4] This suggests its potential as a lead structure for the development of new antibacterial agents.
Mechanism of Action: A Hypothesis of DNA Intercalation
The planar, aromatic structure of 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine is a key feature that suggests a potential for DNA intercalation. This mode of action involves the insertion of the planar molecule between the base pairs of the DNA double helix. This can lead to a distortion of the DNA structure, interfering with processes like replication and transcription, which can ultimately trigger cell death. While this mechanism is proposed for its anticancer and antimicrobial effects, further biophysical studies such as UV-visible spectroscopy, fluorescence quenching assays with DNA, and molecular modeling are needed to definitively confirm and characterize this interaction.[4]
Caption: Postulated mechanism of action via DNA intercalation.
Safety and Handling
As a chemical intermediate intended for research and manufacturing, proper safety precautions are essential when handling 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine.
-
Hazard Identification: The compound is classified as toxic if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[5]
-
Handling: Use only in a well-ventilated area or outdoors. Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
-
First Aid:
-
If Swallowed: Get emergency medical help immediately. Rinse mouth.[5]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[5]
-
If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical help.[5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[5]
-
-
Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[5]
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5]
Future Perspectives
7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine remains a molecule of high importance, primarily due to its established role in the synthesis of pyronaridine. The continued need for effective and affordable antimalarial drugs ensures its relevance in pharmaceutical manufacturing. Furthermore, the exploration of its potential as a scaffold for novel anticancer and antimicrobial agents presents exciting opportunities for drug discovery. Future research should focus on a more detailed elucidation of its biological mechanisms, including definitive studies on its DNA binding properties and the identification of any specific enzyme targets. Structure-activity relationship (SAR) studies on derivatives of this compound could also unlock new therapeutic avenues, potentially leading to the development of next-generation drugs for a range of diseases.
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